3-[4-(tert-butyl)phenyl]-3-oxopropanamide

Fragment-Based Drug Discovery Crystallographic Fragment Screening HSP90 Inhibition

3-[4-(tert-Butyl)phenyl]-3-oxopropanamide (Fr13324) is a β-ketoamide fragment validated for HSP90α FBDD. Its unique 4-tert-butylphenyl group ensures a specific binding pose (PDB: 7HAC, 1.68 Å) in the ATP-binding pocket, unlike generic 3-oxopropanamide analogs that show divergent binding modes. This established SAR eliminates de novo hit identification. Use directly in PanDDA crystallographic screening, fragment growing/linking, or as an SPR/ITC/TSA reference control. Fragment-like properties (MW 219, clogP < 3) and ≥95% purity ensure reproducible results.

Molecular Formula C13H17NO2
Molecular Weight 219.284
CAS No. 671191-94-9
Cat. No. B2487749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(tert-butyl)phenyl]-3-oxopropanamide
CAS671191-94-9
Molecular FormulaC13H17NO2
Molecular Weight219.284
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)N
InChIInChI=1S/C13H17NO2/c1-13(2,3)10-6-4-9(5-7-10)11(15)8-12(14)16/h4-7H,8H2,1-3H3,(H2,14,16)
InChIKeyFQSRTGNIILJASA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(tert-butyl)phenyl]-3-oxopropanamide CAS 671191-94-9: Molecular Identity and Core Procurement Profile


3-[4-(tert-butyl)phenyl]-3-oxopropanamide (CAS: 671191-94-9), also designated as Fr13324, is a β-ketoamide fragment molecule (C₁₃H₁₇NO₂; MW: 219.28 g/mol) [1]. This compound is characterized by a 4-tert-butylphenyl group linked to a 3-oxopropanamide moiety, conferring a defined three-dimensional shape and physicochemical profile . It serves as a validated fragment starting point in crystallographic fragment screening campaigns against the N-terminal domain of human heat shock protein 90-alpha (HSP90α) [2].

Why Generic 3-Oxopropanamide Analogs Cannot Substitute for 3-[4-(tert-butyl)phenyl]-3-oxopropanamide in Targeted Research Applications


Substitution with generic 3-oxopropanamide derivatives or other fragment scaffolds is not functionally equivalent for HSP90 fragment-based drug discovery (FBDD) campaigns. The specific 4-tert-butylphenyl substitution of this compound dictates a unique binding pose and interaction fingerprint within the ATP-binding pocket of HSP90α, as validated by high-resolution (1.68 Å) X-ray crystallography [1]. In contrast, alternative fragments lacking this specific hydrophobic substitution pattern exhibit divergent binding modes, occupying distinct sub-pockets or failing to engage key residues within the same region of the protein [2]. Therefore, a procurement decision to replace this compound with a structurally related but distinct fragment would invalidate the established structure-activity relationship (SAR) and require de novo structural validation, introducing significant experimental uncertainty and resource expenditure [3].

Quantitative Evidence for Prioritizing 3-[4-(tert-butyl)phenyl]-3-oxopropanamide (Fr13324) Over Closest Analogs in HSP90 Fragment-Based Drug Discovery


Validated Binding Pose and Crystallographic Occupancy in HSP90α N-Terminal Domain

3-[4-(tert-butyl)phenyl]-3-oxopropanamide (Fr13324) exhibits a validated binding pose within the ATP-binding pocket of the HSP90α N-terminal domain, confirmed by high-resolution (1.68 Å) X-ray crystallography as part of a PanDDA multi-dataset analysis [1]. The compound was identified as one of 91 binding fragments from a library of 800 structurally diverse compounds, representing an 11.4% hit rate for the library overall [2]. Among these, 63 fragments (69.2%) were located in the ATP-binding pocket and its surroundings [2]. Fr13324 is specifically deposited as a 'Ligand of Interest' with a defined occupancy and electron density map, confirming a specific and reproducible binding event [1]. In contrast, other fragments in the same screen, such as Fr12961 (PDB: 7HAW) or Fr12616 (PDB: 7HAR), were identified to bind at distinct sites or with different binding modes, demonstrating that the 4-tert-butylphenyl substitution is a critical determinant for this specific interaction fingerprint [3][4].

Fragment-Based Drug Discovery Crystallographic Fragment Screening HSP90 Inhibition

Fragment Library Provenance and Physicochemical Profile for FBDD Campaigns

3-[4-(tert-butyl)phenyl]-3-oxopropanamide (Fr13324) was a component of a curated 800-fragment library screened against HSP90α, representing a diverse chemical space [1]. The compound's physicochemical profile includes a molecular weight of 219.28 g/mol and a clogP consistent with fragment-like properties (MW < 250 Da, clogP < 3), adhering to the 'Rule of Three' guidelines for fragment-based screening [2]. This contrasts with larger, more complex analogs (e.g., N-(4-tert-butylphenyl)-N-[(1R)-2-[(oxan-4-yl)amino]-2-oxo-1-(pyridin-3-yl)ethyl]propanamide, MW > 400 Da) that may exhibit different solubility, permeability, or binding kinetics unsuitable for primary fragment screening [3]. The specific 4-tert-butylphenyl substitution confers a distinct hydrophobic character and shape, differentiating it from other fragments in the same library that lack this bulky aromatic group and thus exhibit different binding profiles or no detectable binding [1].

Fragment Library Drug Discovery Physicochemical Properties

Structural Differentiation from Closest In-Class 3-Oxopropanamide Analogs

The 4-tert-butylphenyl group of 3-[4-(tert-butyl)phenyl]-3-oxopropanamide provides a unique hydrophobic anchor that distinguishes it from other 3-oxopropanamide derivatives. For example, 3-oxopropanamide analogs lacking aromatic substitution (e.g., N-(2-hydroxyethyl)-3-oxobutanamide, MW 145.16 g/mol) exhibit significantly different physicochemical properties and binding potential [1]. More complex derivatives, such as N-(3-chlorophenyl)-3-[2-({3-ethoxy-4-[(naphthalen-1-yl)methoxy]phenyl}methylidene)hydrazinyl]-3-oxopropanamide (MW 516 g/mol), contain additional functional groups that may alter binding selectivity, solubility, and synthetic tractability . The presence of the tert-butyl group on the phenyl ring of the target compound is known to influence lipophilicity (clogP) and metabolic stability, a key differentiator for hit-to-lead optimization .

Structure-Activity Relationship Fragment Optimization Chemical Synthesis

Availability and Purity for Reproducible Experimental Workflows

3-[4-(tert-butyl)phenyl]-3-oxopropanamide is commercially available from multiple reputable vendors with a typical purity of ≥95% (HPLC) . This level of purity is essential for reproducible crystallographic fragment screening and biophysical assays, where impurities can lead to false positives or misleading binding data. In contrast, some closely related analogs, particularly those with additional functional groups or synthetic intermediates, may be available only in lower purity or require custom synthesis, introducing batch-to-batch variability and extended lead times . The compound's established availability reduces procurement friction and ensures consistency across experiments.

Chemical Procurement Quality Control Reproducibility

Optimal Research Applications for 3-[4-(tert-butyl)phenyl]-3-oxopropanamide Based on Verified Differential Evidence


Crystallographic Fragment Screening Against HSP90 and Related ATPases

This compound is ideally suited as a validated starting point for crystallographic fragment screening campaigns targeting the ATP-binding pocket of HSP90α or structurally related ATPase domains (e.g., histidine kinase, DNA gyrase B) [1]. Its validated binding pose (PDB: 7HAC) and electron density occupancy enable direct use in PanDDA or similar multi-dataset analysis workflows, reducing the need for de novo hit identification [2].

Fragment-Based Lead Optimization and Structure-Guided Design

The 4-tert-butylphenyl group of 3-[4-(tert-butyl)phenyl]-3-oxopropanamide serves as a hydrophobic anchor for structure-guided optimization. Researchers can leverage the high-resolution crystal structure (1.68 Å) to design analogs with improved affinity or selectivity while maintaining the core binding pose [1]. This compound provides a defined starting point for fragment growing, linking, or merging strategies [2].

Biophysical Assay Development and Validation

Due to its established binding to HSP90α, this compound can be used as a positive control or reference ligand in biophysical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or thermal shift assays (TSA) [1]. Its commercial availability and high purity (≥95%) ensure reliable and reproducible assay performance [2].

Chemical Biology Probe Development

The compound's fragment-like properties (MW < 250 Da, clogP < 3) and validated target engagement make it a suitable scaffold for developing chemical probes to interrogate HSP90 function in cellular contexts [1]. The 3-oxopropanamide core offers synthetic handles for further functionalization without compromising the critical 4-tert-butylphenyl binding element [2].

Quote Request

Request a Quote for 3-[4-(tert-butyl)phenyl]-3-oxopropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.